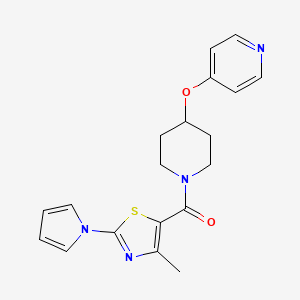
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the IR absorption spectra and NMR spectrum can provide valuable information about the functional groups and the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight, purity, and storage temperature of similar compounds have been reported .Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Studies
Research into compounds with complex structures, such as the one mentioned, often involves studying their interactions with biological receptors or their role in inhibiting or activating specific pathways. For instance, studies on analogous compounds have focused on understanding how these molecules bind to receptors like the CB1 cannabinoid receptor, providing insights into drug design and pharmacological applications (Shim et al., 2002).
Structural and Conformational Analyses
Research also delves into the structural and conformational analysis of similar compounds, exploring their crystal structures, molecular conformations, and the impact of substitutions on their physical and chemical properties. This can lead to the development of new materials or the optimization of compounds for specific functions (Rajni Swamy et al., 2013).
Synthetic Methodologies and Chemical Properties
Another area of interest is the synthesis and evaluation of the chemical properties of these compounds. This includes exploring synthetic routes, understanding the role of different functional groups, and evaluating their potential as intermediates in pharmaceutical or material science applications (Patel et al., 2011).
Antimicrobial and Antiviral Activities
Compounds with similar structures have been assessed for their antimicrobial and antiviral activities, which is crucial for developing new therapeutic agents. These studies often involve synthesizing a series of derivatives and testing them against a panel of bacterial and viral strains to identify potent bioactive compounds (Kumar et al., 2012).
Propiedades
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-14-17(26-19(21-14)23-10-2-3-11-23)18(24)22-12-6-16(7-13-22)25-15-4-8-20-9-5-15/h2-5,8-11,16H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKWZKABQKMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
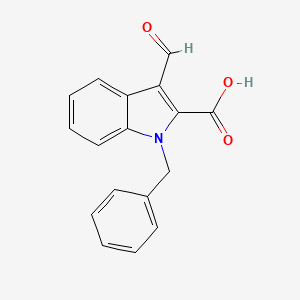
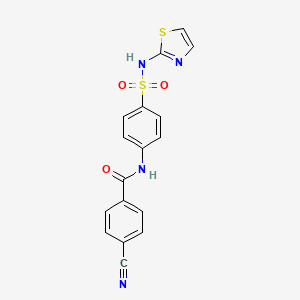

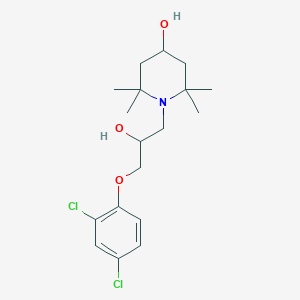


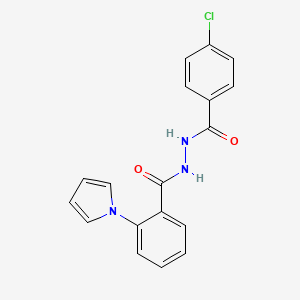
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2851683.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2851684.png)
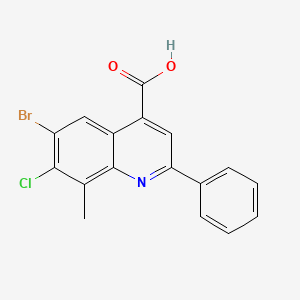
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)
